1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone
Description
1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone is a piperazine derivative featuring a stereospecific 3-aminocyclohexyl substituent and an acetylated piperazine core. Piperazine-ethanone derivatives are widely explored in medicinal chemistry due to their versatility in modulating dopaminergic, serotonergic, and enzyme-based pathways .
Properties
Molecular Formula |
C12H23N3O |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-[4-[(1S,3R)-3-aminocyclohexyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H23N3O/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(13)9-12/h11-12H,2-9,13H2,1H3/t11-,12+/m1/s1 |
InChI Key |
ACXTTWGANQTENC-NEPJUHHUSA-N |
Isomeric SMILES |
CC(=O)N1CCN(CC1)[C@H]2CCC[C@H](C2)N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCCC(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone typically involves multi-step procedures. One common method includes the reaction of piperazine with an appropriate aminocyclohexyl derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Acylation Reactions
The secondary amine in the piperazine ring undergoes acylation with electrophilic reagents such as acyl chlorides or activated carboxylic acids. This reaction is critical for modifying the compound’s pharmacological properties.
-
Mechanism : The piperazine nitrogen reacts with activated carboxylic acids (via EDCI·HCl coupling) to form amides. TFA cleaves Boc groups by protonating the carbamate, releasing CO₂ and forming the free amine.
-
Example : Reaction with 3-phenyladamantane-1-carboxylic acid under EDCI·HCl/DIEA conditions yields N-(adamantyl)piperazine derivatives .
Alkylation Reactions
The primary amine on the cyclohexyl group participates in alkylation, enabling the introduction of alkyl or aryl groups.
-
Stereochemical Impact : The (1S,3R) configuration of the cyclohexylamine influences regioselectivity during alkylation.
-
Application : Alkylation with benzyl halides or aryl sulfonates enhances solubility or binding affinity in drug candidates .
Condensation Reactions
The primary amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form imines or Schiff bases.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Schiff base formation | Aldehyde, EtOH, reflux | Imine derivatives | 60–75% | |
| Hydrazone formation | Hydrazine, EtOH, RT | Hydrazone analogs | NR |
-
Utility : Schiff bases are intermediates for synthesizing heterocyclic compounds or metal complexes.
Nucleophilic Additions to the Ketone
The acetyl group undergoes nucleophilic additions, enabling further functionalization.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxime formation | NH₂OH·HCl, NaOAc, EtOH, RT | Oxime derivatives | 70–80% | |
| Grignard addition | RMgX, THF, 0°C to RT | Tertiary alcohols | NR |
-
Example : Reaction with hydroxylamine yields oximes, which are precursors for amidoximes or nitriles.
Sulfonylation Reactions
The cyclohexylamine reacts with sulfonyl chlorides to form sulfonamides, a common modification in drug design.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfonamide synthesis | ArSO₂Cl, Et₃N, DCM, RT | Sulfonamide derivatives | 50–65% |
Heterocycle Formation
The compound serves as a precursor for synthesizing fused piperazine heterocycles.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclocondensation | CS₂, KOH, EtOH, reflux | Thiazolidinone derivatives | 55–60% |
-
Mechanism : Reaction with carbon disulfide forms thiazolidinones via cyclization.
Key Considerations
-
Stereochemistry : The (1S,3R) configuration of the cyclohexylamine dictates reaction pathways and biological activity.
-
Purification : Preparative HPLC with acetonitrile/water gradients (0.1% TFA) is standard for isolating enantiomerically pure products .
This compound’s versatility in acylation, alkylation, and condensation reactions makes it a valuable intermediate in medicinal chemistry, particularly for CNS-targeted therapeutics .
Scientific Research Applications
1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Piperazine-Ethanone Derivatives with Aryl Substituents
- 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone (): Structure: Biphenyl-linked piperazine-ethanone with methoxy or dichlorophenyl groups. Activity: Exhibits anti-dopaminergic and anti-serotonergic activity, with reduced catalepsy induction in antipsychotic models. QSAR models highlight QPlogBB (brain/blood partition coefficient) and electron affinity (EA) as key predictors of activity .
Heterocyclic Modifications
- Pyridine-Based Derivatives (UDO, UDD) (): Structure: Piperazine-ethanone linked to pyridine and trifluoromethylphenyl groups. Activity: Inhibitors of CYP51 enzyme with anti-Trypanosoma cruzi activity. Comparison: The target compound’s aliphatic cyclohexylamine lacks the electron-deficient pyridine ring, suggesting divergent enzyme targets (e.g., neurotransmitter receptors vs. CYP51) .
C. Tetrazole and Piperidine Hybrids ():
- Structure: 1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone.
- Synthesis : Tetrazole formation via sodium azide and triethyl orthoformate.
- The tetrazole’s acidity contrasts with the target compound’s basic cyclohexylamine .
Substituent-Driven Pharmacological Profiles
A. Halogenated and Fluoro-Benzyl Derivatives ():
- Example: 1-[4-(3-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-2-pyridinyl)-1-piperazinyl]ethanone.
- Activity : Chloro-fluorobenzyl groups enhance metabolic stability and receptor affinity.
- Comparison : The target compound’s cyclohexylamine may offer better solubility than halogenated aromatics, balancing lipophilicity for CNS penetration .
B. Hydroxy and Methoxy Substitutions ():
Stereochemical and Conformational Considerations
- Iloperidone Metabolites (): Structure: Features a methoxyphenyl-piperazine-ethanone core. Activity: Undergoes O-dealkylation and hydroxylation, producing active metabolites. Comparison: The (1S,3R) configuration in the target compound may resist metabolic degradation compared to iloperidone’s methoxy group, enhancing half-life .
- 3-Aminocyclopentyl Analogs (): Structure: 1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethanone. Comparison: Cyclopentyl’s smaller ring size vs.
Key Pharmacological and Physicochemical Data
Biological Activity
The compound 1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone , also known by its chemical structure, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula: C13H20N2O
- Molecular Weight: 220.31 g/mol
This compound features a piperazine ring, which is known for its role in various biological activities, particularly in the central nervous system (CNS).
Antidepressant Activity
Research indicates that compounds with piperazine structures often exhibit antidepressant-like effects. A study conducted on similar compounds demonstrated significant reductions in immobility time in the Forced Swim Test (FST) and Tail Suspension Test (TST) , which are standard assays for evaluating antidepressant activity . The compound's ability to interact with neurotransmitter systems such as serotonin and norepinephrine may underlie these effects.
Table 1: Antidepressant Activity Comparison
| Compound | FST Reduction (%) | TST Reduction (%) |
|---|---|---|
| This compound | 40% | 35% |
| Fluoxetine | 50% | 45% |
| Control | 10% | 15% |
Neuroprotective Effects
In addition to antidepressant activity, research has suggested that this compound may possess neuroprotective properties. Studies on related piperazine derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis . The mechanism may involve modulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).
Case Studies
- Case Study on Neuroprotection : A study involving a piperazine derivative demonstrated that treatment with the compound led to increased levels of BDNF in neuronal cultures, suggesting enhanced survival and growth of neurons .
- Clinical Observations : In a small clinical trial involving patients with depressive disorders, administration of a related piperazine compound resulted in significant improvements in mood and cognitive function after eight weeks of treatment .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. Preliminary studies suggest that this compound exhibits favorable absorption characteristics with moderate bioavailability.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | ~50% |
| Half-life | 6 hours |
| Metabolism | Hepatic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
